1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Catalog No.
S718159
CAS No.
261952-16-3
M.F
C9H8BrF3
M. Wt
253.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzen...

CAS Number

261952-16-3

Product Name

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

IUPAC Name

1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

InChI

InChI=1S/C9H8BrF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3

InChI Key

YSABBOPLIUMXKY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(F)(F)F)CBr

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CBr

The exact mass of the compound 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is a substituted aromatic building block essential for synthesizing complex organic molecules. Its primary role is to introduce the 2-methyl-3-(trifluoromethyl)benzyl moiety, a structural fragment frequently found in advanced agrochemicals and pharmaceutical intermediates. The specific arrangement of the bromomethyl, methyl, and trifluoromethyl groups on the benzene ring provides a unique combination of steric and electronic properties that are critical for achieving high yields and specific outcomes in multi-step synthetic pathways.

Substituting 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene with near analogs is often unviable and introduces significant process risks. Using an isomer with a different substitution pattern, or a simpler analog lacking either the methyl or trifluoromethyl group, will alter the reactivity of the benzylic bromide. This can lead to lower yields, the formation of difficult-to-remove impurities, and altered biological activity in the final product. The specific steric hindrance provided by the ortho-methyl group and the electronic influence of the meta-trifluoromethyl group are precisely what enable clean, high-yield transformations required for cost-effective manufacturing in regulated industries like agrochemical production.

Enables Near-Quantitative Yield in Fungicide Intermediate Synthesis

In the patented synthesis of novel pyridinone derivatives for use as fungicides, 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene was used as the key alkylating agent to form a critical ether linkage. The reaction with a phenol intermediate proceeded with a 99% yield, demonstrating exceptional efficiency and minimal side-product formation. This high conversion rate is critical for industrial-scale production, minimizing the need for costly purification of the downstream active ingredient. Simpler benzyl halides or isomers often provide lower yields in similar complex substitutions due to competing side reactions or different steric and electronic profiles.

Evidence DimensionReaction Yield (%)
Target Compound Data99%
Comparator Or BaselineTypical yields for analogous reactions with less-substituted benzyl bromides, which are often lower and require more optimization.
Quantified DifferenceAchieves near-quantitative yield, a significant improvement over standard outcomes.
ConditionsO-alkylation of a phenolic intermediate in N,N-Dimethylformamide (DMF) with potassium carbonate (K2CO3) as base.

For a procurement manager or process chemist, a 99% yield directly translates to lower raw material costs, reduced waste, and simplified purification, making this specific precursor highly cost-effective for manufacturing.

Required Precursor for m-Tolyl-Acetic Acid Intermediates in Agrochemicals

This compound is explicitly specified as a starting material in a patented process to create 2-methyl-3-(trifluoromethyl)phenyl-acetic acid derivatives. These acetic acid structures serve as crucial intermediates for a variety of agrochemical active ingredients. The patent's reliance on this specific isomer underscores its non-substitutable role in the synthesis route. Using an alternative isomer, such as one with a 4-methyl or 5-methyl substitution, would result in a completely different final molecule, failing to meet the structural requirements for the target agrochemical's biological activity.

Evidence DimensionPrecursor Specificity
Target Compound DataExplicitly required starting material for target molecule.
Comparator Or BaselineAny structural isomer or analog lacking the 2-methyl-3-trifluoromethyl substitution pattern.
Quantified DifferenceQualitatively different product; the comparator would not produce the desired intermediate.
ConditionsSynthesis of m-tolyl-acetic acid derivatives for agrochemical applications.

Procurement of the correct starting isomer is non-negotiable to produce the intended, patent-protected downstream product, eliminating isomeric analogs as viable substitutes.

Industrial-Scale Synthesis of High-Efficacy Fungicides

This compound is the right choice when manufacturing advanced fungicides where the 2-methyl-3-(trifluoromethyl)benzyl ether moiety is essential for biological activity. Its demonstrated ability to achieve near-quantitative yields in alkylation reactions makes it a preferred precursor for maximizing process efficiency and product purity.

Development of Novel Agrochemicals Requiring a m-Tolyl Acetic Acid Core

For R&D and process scale-up of agrochemicals built upon a 2-methyl-3-(trifluoromethyl)phenyl-acetic acid scaffold, this specific bromomethyl derivative is the designated starting material. Using this precursor ensures the correct isomeric structure required for the final product's intended performance and patent claims.

Building Block for Medicinal Chemistry Libraries

In drug discovery, this reagent is ideal for introducing a sterically and electronically distinct benzyl group into candidate molecules. The ortho-methyl group can be used to probe steric pockets in target enzymes or receptors, while the trifluoromethyl group enhances metabolic stability and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Methyl-3-(trifluoromethyl)benzyl bromide

Dates

Last modified: 08-15-2023

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